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Compound of Interest

Compound Name: 2-(2-Pyridylmethyl)cyclopentanone

Cat. No.: B081499 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the total synthesis of Halichondrin B, a complex

marine natural product that has paved the way for the development of a clinically approved

anticancer agent. We will delve into its biological mechanism, key synthetic strategies,

quantitative data from its synthesis, and a detailed protocol for a pivotal reaction.

Introduction: Halichondrin B and the Genesis of
Eribulin
Halichondrin B is a polyether macrolide originally isolated from the marine sponge Halichondria

okadai in 1986. It exhibited remarkable antitumor activity in preclinical studies. However, its

extremely low natural abundance made it impossible to harvest sufficient quantities for clinical

development. This supply problem underscored the critical need for a total synthesis.

The landmark total synthesis of Halichondrin B was achieved by Yoshito Kishi and his research

group at Harvard University in 1992.[1] This monumental work not only confirmed the complex

structure of the natural product, with its 32 stereocenters, but also enabled the synthesis of

structurally simplified and more potent analogs. These efforts culminated in the development of

Eribulin (marketed as Halaven®), a truncated analog of Halichondrin B, which was approved by

the FDA in 2010 for the treatment of metastatic breast cancer and later for liposarcoma.[1] The

story of Halichondrin B is a prime example of how total synthesis can be a crucial engine for
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drug discovery and development, transforming a rare, potent natural product into a life-saving

therapeutic.

Biological Application: A Unique Mechanism of
Microtubule Inhibition
Halichondrin B and its synthetic analog Eribulin exert their potent anticancer effects by

interacting with tubulin, the protein subunit of microtubules. Microtubules are essential

components of the cytoskeleton and the mitotic spindle, playing a critical role in cell division,

intracellular transport, and cell shape maintenance.

Unlike other microtubule-targeting agents such as taxanes (which stabilize microtubules) and

vinca alkaloids (which promote depolymerization), Eribulin has a unique mechanism of action.

It inhibits microtubule growth without affecting the shortening phase. This "end-poisoning"

mechanism leads to the sequestration of tubulin into non-functional aggregates, suppression of

microtubule dynamics, and ultimately, G2/M cell cycle arrest and apoptosis in cancer cells.

Below is a diagram illustrating the signaling pathway and mechanism of action of Halichondrin

B/Eribulin.
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Mechanism of action of Halichondrin B/Eribulin.

Quantitative Data in Total Synthesis
The total synthesis of Halichondrin B is a lengthy and complex undertaking. The convergent

strategy developed by Kishi and others involves the synthesis of several key fragments, which

are then coupled together. Below is a table summarizing representative yields and

stereoselectivity for the synthesis of a key building block and a crucial fragment coupling

reaction.
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Step
Reaction
Type

Starting
Materials

Product Yield (%)

Diastereom
eric Ratio
(d.r.) /
Enantiomeri
c Excess
(e.e.)

Synthesis of

the C20-C26

Building

Block

1

Ru-catalyzed

intramolecula

r

hydrosilylatio

n

Epoxide 1
Silyl ether

intermediate

ca. 60%

(overall for 5

pots/4

workups)

d.r. > 200:1;

e.e. > 99%[2]

Fragment

Coupling

2

Nozaki-

Hiyama-Kishi

(NHK)

Reaction

Aldehyde 2

and Vinyl

Iodide 3

trans-allylic

benzoate 1
80%[3] 1.3:1[3]

3

Asymmetric

NHK with

chiral ligand

Aldehyde

with α-

stereocenter

and vinyl

iodide

Desired

alcohol
-

10:1 (up from

1.3:1 without

ligand)[3]

Experimental Protocols: The Nozaki-Hiyama-Kishi
(NHK) Reaction
The Nozaki-Hiyama-Kishi (NHK) reaction is a powerful and highly chemoselective method for

the formation of carbon-carbon bonds between a variety of organic halides and aldehydes. It is
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particularly useful in the synthesis of complex molecules like Halichondrin B due to its tolerance

of a wide range of functional groups.

This protocol is a general representation of an NHK coupling between a vinyl halide and an

aldehyde, as would be employed in the synthesis of a Halichondrin B fragment.

Materials:

Anhydrous Chromium(II) chloride (CrCl₂)

Nickel(II) chloride (NiCl₂) (as a catalyst)

Anhydrous, degassed N,N-Dimethylformamide (DMF)

Vinyl halide (1.0 eq)

Aldehyde (1.2 eq)

Deionized water

Diethyl ether (Et₂O)

Brine (saturated aq. NaCl)

Anhydrous Magnesium sulfate (MgSO₄)

Procedure:

To an oven-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add

CrCl₂ (4.0 eq) and NiCl₂ (0.05 eq).

Add anhydrous, degassed DMF via syringe and stir the resulting suspension vigorously at

room temperature.

In a separate flask, dissolve the vinyl halide (1.0 eq) and the aldehyde (1.2 eq) in anhydrous,

degassed DMF.
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Add the solution of the vinyl halide and aldehyde to the stirred suspension of chromium and

nickel salts via syringe.

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction

should be monitored by thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of

deionized water.

Transfer the mixture to a separatory funnel and dilute with diethyl ether.

Separate the layers and extract the aqueous layer three times with diethyl ether.

Combine the organic layers and wash with water, followed by brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

The crude product is then purified by flash column chromatography on silica gel to afford the

desired alcohol.
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Reaction Setup (Inert Atmosphere)

Reagent Preparation

Reaction

Workup and Purification

Oven-dried flask

Add CrCl₂ and NiCl₂

Add anhydrous DMF

Add reagent solution to flask

Dissolve Aldehyde and Vinyl Halide in DMF

Stir at room temperature (12-24h)

Monitor by TLC

Quench with H₂O

Reaction Complete

Extract with Et₂O

Wash with H₂O and Brine

Dry over MgSO₄

Concentrate in vacuo

Purify by Flash Chromatography

Halichondrin BKey Fragments (e.g., C1-C13, C14-C26, C27-C38)
Nozaki-Hiyama-Kishi Coupling & Macrolactonization

Simpler Chiral Precursors
Multi-step Syntheses

Commercially Available Starting Materials
Asymmetric Reactions
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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